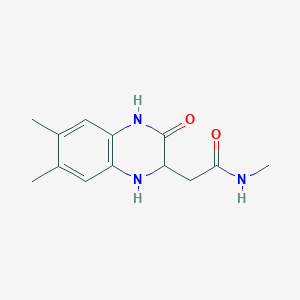

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-7-4-9-10(5-8(7)2)16-13(18)11(15-9)6-12(17)14-3/h4-5,11,15H,6H2,1-3H3,(H,14,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRBGYCAVZJKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-methylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinoxaline core, followed by the introduction of the dimethyl and oxo groups. The final step involves the acylation of the quinoxaline derivative with N-methylacetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the quinoxaline core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-methylacetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Electronic Effects

- Electron-Donating Groups (e.g., Methoxy) : The 4-methoxyphenyl derivative (C₁₉H₂₁N₃O₃) exhibits improved aqueous solubility compared to the parent compound due to the methoxy group’s polarity .

- Electron-Withdrawing Groups (e.g., Trifluoromethyl) : The 3-trifluoromethylphenyl analog (C₁₉H₁₈F₃N₃O₂) shows increased lipophilicity (logP ~2.8 predicted), which may enhance blood-brain barrier penetration .

- Alkyl vs. Aryl Substituents : The N-butyl derivative (C₁₆H₂₃N₃O₂) has a lower molecular weight (289.37) but higher hydrophobicity compared to aryl-substituted analogs, favoring passive diffusion across biological membranes .

Physicochemical Properties

- Density and Boiling Points : The N-butyl derivative has a predicted density of 1.084 g/cm³ and boiling point of 554.1°C, suggesting a stable, high-melting crystalline structure .

- Acidity (pKa) : Predicted pKa values for the N-methyl and N-butyl analogs are ~13.5, indicating weak basicity, which may influence ionization under physiological conditions .

Research Implications

- Drug Development : The trifluoromethyl-substituted analog (C₁₉H₁₈F₃N₃O₂) is a candidate for CNS-targeted therapies due to its lipophilicity and metabolic resistance .

- Material Science : The methoxy-substituted derivative (C₁₉H₂₁N₃O₃) could serve as a building block for supramolecular assemblies via H-bonding interactions .

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-methylacetamide (referred to as DMQ-NMA) is a derivative of tetrahydroquinoxaline and has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor activity, mechanisms of action, and relevant case studies.

Chemical Structure

DMQ-NMA is characterized by the following chemical structure:

Chemical Structure

Note: Actual structure to be inserted based on chemical databases.

Biological Activity Overview

Research has indicated that DMQ-NMA exhibits several biological activities, particularly in the context of cancer treatment. Its mechanisms include inducing apoptosis in cancer cells and inhibiting cell proliferation.

Antitumor Activity

A notable study investigated the antitumor potential of DMQ-NMA against various human cancer cell lines. The results indicated significant cytotoxic effects:

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 99.93 | 8.99 |

| HepG2 (Liver) | 99.98 | 6.92 |

| DU145 (Prostate) | 99.93 | 7.89 |

| MCF7 (Breast) | 100.39 | 8.26 |

These findings suggest that DMQ-NMA may be more effective than existing treatments such as Sunitinib in inhibiting tumor growth across multiple cancer types .

Induction of Apoptosis

The mechanism by which DMQ-NMA induces apoptosis involves several key processes:

- Cell Cycle Arrest : DMQ-NMA was found to cause S-phase arrest in HepG2 cells, leading to inhibited cell proliferation.

- Mitochondrial Dysfunction : Flow cytometry analysis revealed that treatment with DMQ-NMA resulted in a dose-dependent increase in cells exhibiting collapsed mitochondrial membrane potential, a hallmark of apoptosis.

- Regulation of Apoptotic Proteins : Western blot analysis indicated that DMQ-NMA upregulates pro-apoptotic protein Bax while downregulating anti-apoptotic protein Bcl-2. Additionally, it activates caspase-3 in a concentration-dependent manner .

Case Studies

Several case studies have been conducted to further elucidate the biological activity of DMQ-NMA:

- Study on HepG2 Cells : In this study, HepG2 cells treated with DMQ-NMA showed a significant increase in apoptotic markers compared to control groups, reinforcing its potential as a therapeutic agent against liver cancer.

- Comparative Analysis with Other Compounds : Comparative studies against other known cytotoxic agents revealed that DMQ-NMA exhibits superior efficacy in inhibiting cell growth and inducing apoptosis.

Q & A

Q. What protocols validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.